molecular formula C28H50 B1234176 5alpha-Campestane

5alpha-Campestane

Cat. No. B1234176
M. Wt: 386.7 g/mol
InChI Key: WAAWMJYYKITCGF-IOIYRQMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-campestane is a campestane.

Scientific Research Applications

Biosynthesis Pathways and Steroid Metabolism

5alpha-Campestane plays a role in the biosynthesis of brassinosteroids, essential for plant growth and development. Research has shown that hydroperoxidation of campest-5-en-3-one, a precursor, can lead to the formation of 6alpha-hydroperoxycampest-4-en-3-one, which is then reduced to 6alpha-hydroxycampest-4-en-3-one. This process is significant in the study of plant steroid metabolism and the synthesis of brassinosteroids from campesterol to campestanol (Seto et al., 2000).

Similarities Between Human and Plant Steroid Metabolism

Research has uncovered surprising similarities between human and plant steroid metabolism pathways, particularly in the activity of the enzyme 5alpha-reductase, which is involved in the conversion of steroids to their active forms. Studies using Solanum malacoxylon, a plant known for its active biosynthesis of vitamin D-like molecules and sterols, have shown the presence of 5alpha-reductase activity, suggesting a deeper connection between plant and mammalian steroid metabolic pathways (Rosati et al., 2003).

Neuroactive Steroid Production and Behavioral Effects

This compound and its metabolites have implications in neuroactive steroid production, influencing behaviors such as anxiety and depression. Studies have demonstrated that variations in the levels of 5alpha-reduced progesterone metabolites in the hippocampus can modulate anxiety and depression behaviors in rats, highlighting the importance of these steroids in brain function and behavior (Frye & Walf, 2002).

Dietary Effects on Sterol Absorption and Metabolism

The absorption and metabolism of plant stanols like campestanol, structurally similar to this compound, have been studied to understand their effects on cholesterol metabolism and potential benefits in dietary interventions. Research in rabbits has shown that the absorption of campestanol is limited, and dietary sitostanol can further reduce its absorption, suggesting a role for these compounds in modulating cholesterol absorption and contributing to dietary strategies for managing cholesterol levels (Xu et al., 1999).

properties

Molecular Formula

C28H50

Molecular Weight

386.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21-,22-,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

WAAWMJYYKITCGF-IOIYRQMXSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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